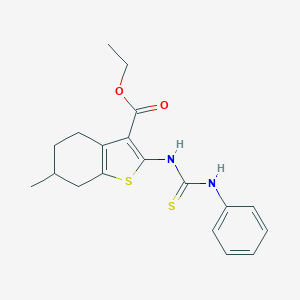
2-(3-Chloroanilino)-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloroanilino)-3-pyridinesulfonamide, also known as CP-690550, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. CP-690550 is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a critical role in the immune system.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloroanilino)-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. JAK3 plays a critical role in the immune system, and its inhibition by 2-(3-Chloroanilino)-3-pyridinesulfonamide has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. 2-(3-Chloroanilino)-3-pyridinesulfonamide has also been studied for its potential use in transplant rejection, as JAK3 plays a role in the immune response to transplanted organs.
Wirkmechanismus
2-(3-Chloroanilino)-3-pyridinesulfonamide is a selective inhibitor of JAK3, which is a member of the Janus kinase family of enzymes. JAK3 plays a critical role in the signaling pathways of cytokines, which are involved in the immune response. By inhibiting JAK3, 2-(3-Chloroanilino)-3-pyridinesulfonamide reduces the activity of cytokines such as interleukin-2 and interferon-gamma, which are involved in the inflammatory response. This leads to a reduction in inflammation and improved symptoms in autoimmune diseases.
Biochemical and Physiological Effects:
2-(3-Chloroanilino)-3-pyridinesulfonamide has been shown to have a significant impact on the immune system, particularly in the reduction of inflammation. In animal models of autoimmune diseases, 2-(3-Chloroanilino)-3-pyridinesulfonamide has been shown to reduce the production of cytokines and improve symptoms such as joint swelling and skin lesions. 2-(3-Chloroanilino)-3-pyridinesulfonamide has also been shown to reduce the incidence of transplant rejection in animal models, indicating its potential use in the prevention of transplant rejection in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-Chloroanilino)-3-pyridinesulfonamide is its selectivity for JAK3, which reduces the risk of off-target effects. 2-(3-Chloroanilino)-3-pyridinesulfonamide has also been shown to have a favorable safety profile in animal studies, indicating its potential for use in humans. However, the limitations of 2-(3-Chloroanilino)-3-pyridinesulfonamide include its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the long-term safety of 2-(3-Chloroanilino)-3-pyridinesulfonamide in humans is not yet fully understood, and further studies are needed to assess its potential side effects.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(3-Chloroanilino)-3-pyridinesulfonamide. One area of interest is the development of new formulations of 2-(3-Chloroanilino)-3-pyridinesulfonamide that improve its solubility and bioavailability. Additionally, further studies are needed to assess the long-term safety and efficacy of 2-(3-Chloroanilino)-3-pyridinesulfonamide in humans. Another potential area of research is the identification of new targets for JAK3 inhibition, which could lead to the development of new therapies for autoimmune diseases and transplant rejection.
Conclusion:
In conclusion, 2-(3-Chloroanilino)-3-pyridinesulfonamide is a chemical compound that has shown significant potential for use in the treatment of autoimmune diseases and transplant rejection. Its selectivity for JAK3 and favorable safety profile make it a promising candidate for further study. Future research in this area may lead to the development of new therapies for these conditions, improving the quality of life for millions of people worldwide.
Synthesemethoden
The synthesis of 2-(3-Chloroanilino)-3-pyridinesulfonamide involves the reaction of 3-chloroaniline with 3-pyridinesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of 2-(3-Chloroanilino)-3-pyridinesulfonamide has been optimized to yield high purity and yield, making it suitable for use in scientific research applications.
Eigenschaften
CAS-Nummer |
55842-08-5 |
|---|---|
Molekularformel |
C11H10ClN3O2S |
Molekulargewicht |
283.73 g/mol |
IUPAC-Name |
2-(3-chloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c12-8-3-1-4-9(7-8)15-11-10(18(13,16)17)5-2-6-14-11/h1-7H,(H,14,15)(H2,13,16,17) |
InChI-Schlüssel |
WSIIWLANWZDKAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



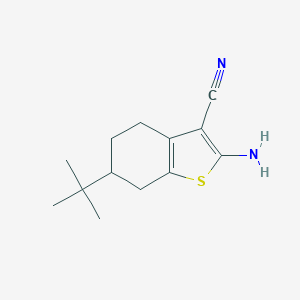

![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)
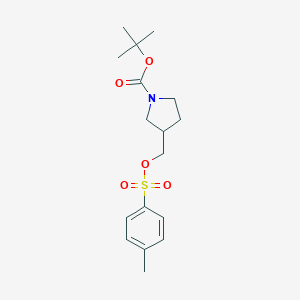
![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
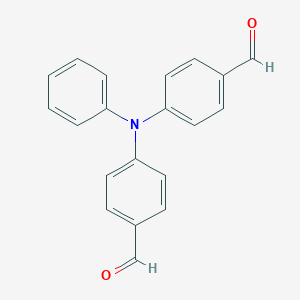
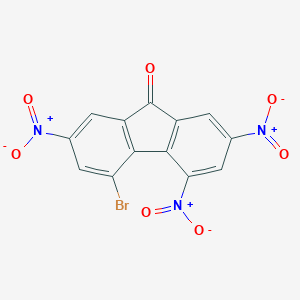
![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
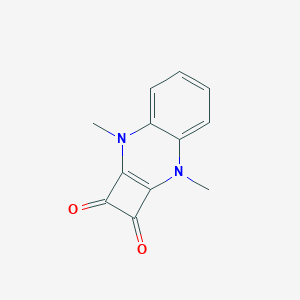
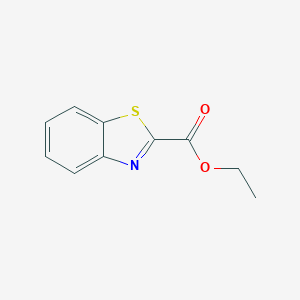
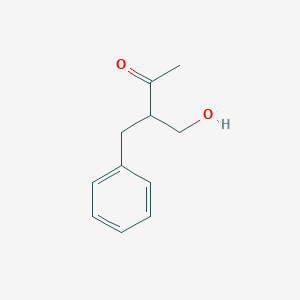
![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)

